molecular formula C8H13NO2 B13594131 (1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid

(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid

Katalognummer: B13594131
Molekulargewicht: 155.19 g/mol
InChI-Schlüssel: ZYABWMLKBNRGTI-SVRRBLITSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,6R)-2-Azabicyclo[420]octane-1-carboxylic acid is a bicyclic compound that features a nitrogen atom within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the cyclization of appropriate precursors in the presence of catalysts and under specific temperature and pressure conditions . The reaction conditions must be carefully monitored to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity . The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand for binding to specific proteins or enzymes, thereby influencing biological pathways .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases or conditions .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .

Wirkmechanismus

The mechanism of action of (1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, thereby modulating their activity and influencing various biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid is unique due to its specific stereochemistry and structural features.

Eigenschaften

Molekularformel

C8H13NO2

Molekulargewicht

155.19 g/mol

IUPAC-Name

(1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylic acid

InChI

InChI=1S/C8H13NO2/c10-7(11)8-4-3-6(8)2-1-5-9-8/h6,9H,1-5H2,(H,10,11)/t6-,8+/m1/s1

InChI-Schlüssel

ZYABWMLKBNRGTI-SVRRBLITSA-N

Isomerische SMILES

C1C[C@@H]2CC[C@@]2(NC1)C(=O)O

Kanonische SMILES

C1CC2CCC2(NC1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.